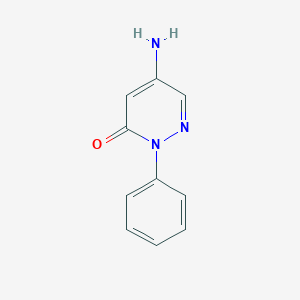

5-Amino-2-phenylpyridazin-3(2H)-one

Beschreibung

Significance of Pyridazine (B1198779) and Pyridazinone Scaffolds in Medicinal Chemistry

Pyridazine, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, and its oxidized form, pyridazinone, are key pharmacophores in drug discovery. benthamdirect.comsarpublication.com The presence of the nitrogen atoms imparts specific physicochemical properties, such as a high dipole moment and the capacity for strong hydrogen bonding, which are crucial for interactions with biological targets. nih.gov These scaffolds are found in a variety of compounds with demonstrated therapeutic potential, including anticancer, anti-inflammatory, antiviral, and cardiovascular agents. benthamdirect.comnih.govacs.org The versatility of the pyridazine ring allows it to act as a core framework or a functional group that can be modified to fine-tune the pharmacological profile of a molecule. nih.gov

Historical Context and Evolution of Pyridazinone Research

The exploration of pyridazinone derivatives in medicinal chemistry has a rich history, with research intensifying in recent decades. nih.gov Initially recognized for their agrochemical applications, the focus has increasingly shifted towards their therapeutic potential. nih.gov The synthesis and investigation of their chemical and biological properties have become a significant area of research, leading to the discovery of numerous compounds with a broad spectrum of biological activities. nih.gov This evolution has been driven by the need for new drugs to combat complex diseases and the recognition that the pyridazinone scaffold offers a promising starting point for the development of novel therapeutic agents. benthamdirect.commdpi.com

Role of Heterocyclic Compounds in Pharmaceutical Development

Heterocyclic compounds are a cornerstone of modern pharmaceutical chemistry, forming the structural basis of a vast number of approved drugs. mdpi.comrroij.comijprajournal.com Their structural diversity and ability to interact with a wide range of biological targets make them indispensable in drug design. ijprajournal.comnumberanalytics.com Heterocycles can influence a drug's pharmacokinetic and pharmacodynamic properties, including its solubility, permeability, and binding affinity, thereby enhancing its potency and selectivity. ijprajournal.com The incorporation of heterocyclic moieties is a key strategy in lead optimization, allowing medicinal chemists to develop new drugs with improved therapeutic profiles. rroij.com

Overview of 5-Amino-2-phenylpyridazin-3(2H)-one within Pyridazinone Analogs

Within the extensive family of pyridazinone derivatives, this compound has emerged as a compound of particular note. Its specific substitution pattern distinguishes it from other analogs and has prompted further investigation into its potential applications.

Identification as a Compound of Interest for Further Research

The identification of this compound as a compound of interest stems from the broader recognition of the therapeutic potential of the pyridazinone scaffold. nih.govsielc.com While specific research on this exact molecule is still developing, its structural features suggest it could be a valuable building block for the synthesis of new derivatives with unique biological activities. The presence of the amino group at the 5-position and the phenyl group at the 2-position creates a distinct chemical entity that warrants further exploration. sielc.com The systematic study of such analogs is crucial for expanding the chemical space of potential drug candidates and identifying novel therapeutic leads. rsc.org

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-amino-2-phenylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-8-6-10(14)13(12-7-8)9-4-2-1-3-5-9/h1-7H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSMPZHMHKJEXDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=O)C=C(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30159590 | |

| Record name | 5-Amino-2-phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13589-77-0 | |

| Record name | 5-Amino-2-phenyl-3(2H)-pyridazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13589-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Amino-2-phenylpyridazin-3(2H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013589770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2-phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-phenylpyridazin-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Amino 2 Phenylpyridazin 3 2h One and Its Derivatives

General Synthetic Strategies for Pyridazin-3(2H)-onesscispace.comsphinxsai.com

The pyridazin-3(2H)-one scaffold is a foundational structure in many biologically active molecules. researchgate.net Its synthesis is a well-established area of heterocyclic chemistry, with several reliable methods for its construction. The most common approaches involve the cyclization of linear precursors containing the necessary carbon and nitrogen framework.

Cyclization Reactions involving Phenylhydrazine (B124118) Derivativessphinxsai.comresearchgate.net

A cornerstone in the synthesis of pyridazinone rings is the condensation reaction between a γ-ketoacid or a related 1,4-dicarbonyl compound and a hydrazine (B178648) derivative. sphinxsai.comresearchgate.net For the preparation of N-phenylpyridazinones, phenylhydrazine is the key reagent.

The general mechanism involves the initial formation of a hydrazone by the reaction of phenylhydrazine with the ketone carbonyl of the γ-ketoacid. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the carboxylic acid group, leading to the elimination of a water molecule and the formation of the stable six-membered pyridazinone ring. scispace.comresearchgate.net This method is highly versatile, and by choosing appropriately substituted γ-ketoacids and phenylhydrazines, a wide variety of pyridazinone derivatives can be accessed. For instance, the synthesis of 6-aryl-4,5-dihydropyridazin-3(2H)-ones is commonly achieved through the Friedel-Crafts acylation of an aromatic compound with succinic anhydride (B1165640) to form the necessary γ-ketoacid, which is then cyclized with a hydrazine. scispace.comnih.govscielo.br

The following table provides examples of pyridazinone derivatives synthesized via cyclization reactions.

| Starting Aroyl Propionic Acid | Hydrazine Reactant | Resulting Pyridazinone Derivative | Yield (%) | Reference |

| β-(p-toluoyl)propionic acid | Hydrazine Hydrate | 6-(p-tolyl)-4,5-dihydropyridazin-3(2H)-one | 70 | scielo.br |

| β-benzoyl propionic acid | Hydrazine Hydrate | 6-phenyl-4,5-dihydropyridazin-3(2H)-one | - | researchgate.net |

| 4-(4-Methoxyphenyl)-4-oxobutanoic acid | Phenylhydrazine | 6-(4-Methoxyphenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one | - | nih.gov |

| 4-(4-Nitrophenyl)-4-oxobutanoic acid | Phenylhydrazine | 6-(4-Nitrophenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one | - | nih.gov |

Multi-component Synthesis Approachesscispace.com

Modern synthetic chemistry often favors multi-component reactions (MCRs) due to their efficiency, atom economy, and ability to generate complex molecules in a single step. researchgate.net For pyridazin-3(2H)-ones, MCRs provide a convergent and powerful alternative to traditional linear syntheses.

One notable approach is the ultrasound-promoted, three-component synthesis of pyridazinones from arenes, cyclic anhydrides (like succinic anhydride), and aryl hydrazines (such as phenylhydrazine). scispace.com This reaction, often catalyzed by an ionic liquid like 1-butyl-3-methylimidazolium bromochloroaluminate, proceeds in high yield and with short reaction times. scispace.com Such methods are advantageous as they combine the formation of the γ-ketoacid intermediate and its subsequent cyclization into a one-pot process.

Specific Synthetic Routes to 5-Amino-2-phenylpyridazin-3(2H)-one

Synthesizing the target molecule, this compound, requires strategies that can introduce the amino group at the C5 position of the pyridazinone ring either by building it into the structure from the start or by adding it to a pre-formed ring.

Derivatization from Isoxazole-Pyridazinone Intermediates

An elegant strategy for constructing substituted pyridazine (B1198779) systems involves the chemical transformation of other heterocyclic rings. Isoxazoles, five-membered aromatic rings containing adjacent nitrogen and oxygen atoms, can serve as precursors to pyridazinones. nih.govyoutube.com The synthesis of isoxazoles is often straightforward, typically involving the reaction of a 1,3-dicarbonyl compound with hydroxylamine. youtube.com

The conversion to a pyridazinone can be achieved by reacting a suitably substituted isoxazole (B147169) with hydrazine hydrate. nih.gov For example, a new series of isoxazolopyridazines was derived from isoxazole precursors using hydrazine hydrate. nih.gov The general transformation involves the nucleophilic attack of hydrazine on the isoxazole ring, leading to ring-opening to an intermediate that subsequently cyclizes to form the more stable pyridazinone or a related fused pyridazine structure. This pathway offers a unique route to substituted pyridazinones that may not be easily accessible through standard γ-ketoacid methods.

Amination Reactions at Position 5

Direct amination of a pre-existing pyridazinone ring is a common method for introducing an amino group. This is typically achieved through nucleophilic aromatic substitution (SNAr) on a pyridazinone ring that has a suitable leaving group, such as a halogen, at the desired position.

While direct amination at the C5 position of 2-phenylpyridazin-3(2H)-one is specific, the general principle is well-established for pyridazine systems. For example, 4-halogenopyridazines are known to react with amide sources, like potassium amide, to yield aminopyridazines. google.com Similarly, the synthesis of various 2-aminopyridine (B139424) derivatives can be achieved by reacting fluorinated pyridines with hydrazine monohydrate, followed by reduction. google.com To apply this to the target molecule, one would typically start with 5-chloro-2-phenylpyridazin-3(2H)-one and react it with an amino source, such as ammonia (B1221849) or a protected amine, under conditions that promote nucleophilic substitution.

The following table shows derivatives prepared by substitution at the C5 position of a 5-chloro-6-phenylpyridazin-3(2H)-one core, illustrating the viability of nucleophilic substitution on the ring.

| Reagent | Resulting Product | Yield (%) | Reference |

| 5-(phenylamino) -1,3,4-thiadiazole-2-thiol | 5-Chloro-6-phenyl-2-[[5-(phenylamino)-1,3,4-thiadiazol-2-ylthio]methyl]pyridazin-3(2H)-one | 72 | mdpi.com |

| 5-(4-chlorophenyl) -1,3,4-oxadiazole-2-thiol | 5-Chloro-6-phenyl-2-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio]methyl]pyridazin-3(2H)-one | 70 | mdpi.com |

| 5-(4-methoxyphenyl) -1,3,4-thiadiazole-2-thiol | 5-Chloro-6-phenyl-2-[[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-ylthio]methyl]pyridazin-3(2H)-one | 75 | mdpi.com |

Regioselective Synthesis Pathways

Regioselectivity, or the control of substituent placement, is a critical aspect of synthesizing specifically substituted heterocycles like this compound. The choice of synthetic route directly influences the regiochemical outcome.

In cyclization reactions involving unsymmetrical precursors, such as the reaction between 3-oxo-2-arylhydrazonopropanals and active methylene (B1212753) compounds, the reaction conditions can be tuned to produce specific pyridazin-3-one isomers as the sole isolable products. nih.gov Similarly, the inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful tool for the regioselective synthesis of pyridazines from tetrazines and various dienophiles. rsc.orgelsevierpure.comorganic-chemistry.org By carefully selecting the substituents on both the tetrazine and the dienophile, one can direct the formation of a specific constitutional isomer of the resulting pyridazine. rsc.orgelsevierpure.com

For the synthesis of the target molecule, a regioselective approach would involve starting with precursors that ensure the amino group (or a precursor to it) and the phenyl group are positioned to yield the desired 5-amino and 2-phenyl arrangement on the final pyridazinone ring after cyclization. For example, starting with a 1,4-dicarbonyl compound that already contains a nitrogen-based functional group at the C2 position would, upon cyclization with phenylhydrazine, lead to the desired 5-amino substituted product.

Functionalization and Derivatization Strategies

The core structure of this compound offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives. These modifications are crucial for tuning the compound's physicochemical properties and biological activities. Key strategies involve introducing various substituents at the N-2, C-4, C-5, and C-6 positions of the pyridazinone ring, as well as functionalizing the exocyclic amino group.

Introduction of Substituents at N-2, C-4, C-5, and C-6 Positions

The pyridazinone scaffold can be functionalized at several positions to generate novel derivatives. While the parent compound is this compound, related structures are often synthesized with substituents at various positions to explore structure-activity relationships.

N-2 Position: The nitrogen atom at position 2 is part of the pyridazinone ring and is typically substituted with a phenyl group in the parent compound. However, variations can be introduced. For instance, in the synthesis of certain pyridazinone derivatives, monosubstituted hydrazines like phenylhydrazine and N-(β-hydroxyethyl)-hydrazine have been used to introduce different groups at this position. nih.gov

C-4 Position: The carbon at position 4 can be a site for substitution. For example, the synthesis of 5-amino-4-chloro-2-phenylpyridazine-3-one is achieved by reacting 4,5-dichloro-2-phenylpyridaz-3-one with ammonia. google.com

C-5 Position: The amino group at the C-5 position is a key feature of the parent compound. However, other substituents can be introduced at this position. Palladium-catalyzed cross-coupling reactions, such as Stille, Heck, and Sonogashira couplings, have been effectively used to introduce alkenyl and alkynyl groups at the C-5 position of a 5-bromo-6-phenyl-(2H)-pyridazin-3-one precursor. thieme-connect.com

C-6 Position: The carbon at position 6 is another site for modification. In some synthetic pathways, this position is substituted with groups like a p-chlorophenyl group. nih.gov Optimization of substituents at the R(6) position of related pyridazin-3-one cores has been explored to develop potent compounds. nih.gov

The following table summarizes examples of substitutions at different positions of the pyridazinone ring:

| Position | Substituent Example | Precursor/Reagent | Reference |

| N-2 | N-(β-hydroxyethyl) | N-(β-hydroxyethyl)-hydrazine | nih.gov |

| C-4 | Chloro | 4,5-dichloro-2-phenylpyridaz-3-one | google.com |

| C-5 | Alkenyl (e.g., vinyl) | 5-bromo-6-phenyl-(2H)-pyridazin-3-one and tributylvinyltin | thieme-connect.com |

| C-6 | p-chlorophenyl | beta-aminomethyl-beta-(p-chlorobenzoyl)-propionic acid derivatives | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions for Pyridazinone Core Modification

Palladium-catalyzed cross-coupling reactions are powerful tools for the direct introduction of various substituents onto the pyridazinone nucleus, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions offer a significant advantage over classical cyclization methods for synthesizing substituted pyridazines. mdpi.com

Commonly employed palladium-catalyzed reactions for modifying the pyridazinone core include:

Suzuki-Miyaura Coupling: This reaction is one of the most efficient methods for creating C-C bonds and has been used to synthesize a series of π-conjugated molecules based on pyridazine and thiophene (B33073) heterocycles. mdpi.comnih.gov It typically involves the reaction of a halo-pyridazinone with a boronic acid or its ester in the presence of a palladium catalyst. mdpi.com For example, 3-bromo-6-(thiophen-2-yl)pyridazine has been coupled with various (hetero)aromatic boronic acids. mdpi.com

Stille Coupling: This reaction involves the coupling of an organotin compound with an organic halide. It has been successfully applied to the synthesis of 5-alkenylpyridazinones from 5-bromo-6-phenyl-(2H)-pyridazin-3-ones and vinyltrialkylstannanes. thieme-connect.com

Sonogashira Coupling: This coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It has been used to prepare 5-alkynylpyridazinones from a 5-bromo-6-phenyl-(2H)-pyridazin-3-one precursor. thieme-connect.com

Heck Reaction: This reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. It has also been utilized for the modification of the pyridazinone core. thieme-connect.com

These cross-coupling reactions have proven to be versatile for the alkenylation and alkynylation of pyridazinone systems, often requiring the protection of reactive functional groups, such as using a methoxymethyl (MOM) ether to protect the pyridazinone nitrogen. thieme-connect.com

Acylation Reactions on the Amino Group

The amino group at the C-5 position of this compound is a primary site for derivatization through acylation. This reaction involves the introduction of an acyl group (R-C=O) to the nitrogen atom of the amino group, forming an amide linkage.

Acylation can be achieved using various acylating agents, such as:

Acid chlorides

Acid anhydrides

Carboxylic acids (in the presence of a coupling agent)

For example, a library of arylpiperazines modified with N-acylated amino acids was prepared, demonstrating the utility of acylation in creating diverse chemical entities. nih.gov In a different context, the synthesis of various carboxamides involved reacting carboxylic acids with an amino-containing intermediate in the presence of coupling agents like PyBop and DIEA. nih.gov

Alkylation Procedures

Alkylation, the transfer of an alkyl group from one molecule to another, is another key strategy for modifying the this compound scaffold. Alkylation can occur at different nucleophilic sites within the molecule, including the nitrogen atoms of the pyridazinone ring and the exocyclic amino group.

For instance, the reaction of a pyridazinone with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate is a typical alkylation procedure that targets the ring nitrogen. researchgate.net

Characterization Techniques for Synthesized Compounds

The structural elucidation and confirmation of newly synthesized this compound derivatives are accomplished using a combination of modern spectroscopic techniques.

Spectroscopic Analysis (NMR, FT-IR, UV-Vis, ESI-MS)

A comprehensive spectroscopic analysis is essential to confirm the identity and purity of the synthesized compounds. figshare.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for determining the molecular structure. figshare.comsemanticscholar.org ¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to each other. ¹³C NMR helps in identifying the carbon framework of the molecule. The GIAO method is often used for theoretical NMR chemical shift calculations to compare with experimental data. semanticscholar.orgnih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. figshare.comsemanticscholar.org Characteristic absorption bands in the IR spectrum can confirm the presence of key groups such as N-H (amine), C=O (amide/pyridazinone), and C-N bonds. Vibrational analysis is often performed to assign the observed bands to specific molecular vibrations. nih.gov

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. figshare.comsemanticscholar.org The absorption maxima (λmax) can be indicative of the extent of conjugation in the pyridazinone derivatives. Time-dependent density functional theory (TD-DFT) is frequently used to calculate the electronic spectra and compare them with the experimental results. semanticscholar.org

Electrospray Ionization-Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique used to determine the molecular weight of the synthesized compounds with high accuracy. figshare.comsemanticscholar.org It provides the mass-to-charge ratio (m/z) of the molecular ion, which helps in confirming the elemental composition.

The following table provides a summary of the spectroscopic techniques and their applications in the characterization of this compound derivatives.

| Spectroscopic Technique | Information Obtained | Reference |

| ¹H and ¹³C NMR | Molecular structure, proton and carbon environments | figshare.comsemanticscholar.orgnih.gov |

| FT-IR | Presence of functional groups (e.g., N-H, C=O) | figshare.comsemanticscholar.orgnih.gov |

| UV-Vis | Electronic transitions, conjugation | figshare.comsemanticscholar.org |

| ESI-MS | Molecular weight and elemental composition | figshare.comsemanticscholar.org |

X-ray Crystallography for Structure Confirmation

X-ray crystallography stands as an unequivocal method for the determination of the three-dimensional atomic and molecular structure of a crystalline solid. This powerful analytical technique provides precise information on bond lengths, bond angles, and conformational details, thereby offering definitive confirmation of the synthesized chemical structures. For this compound and its derivatives, X-ray diffraction studies are instrumental in validating the regiochemistry of substitutions and elucidating the spatial arrangement of the pyridazinone core and its appended functionalities.

The molecular structure of FOMMP was unequivocally confirmed through single-crystal X-ray diffraction analysis. The compound was synthesized and its structure elucidated, providing valuable data on its geometric parameters.

Crystallographic Data for 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one (FOMMP)

| Parameter | Value |

| Chemical Formula | C27H23FN2O2 |

| Formula Weight | 426.48 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.343(3) |

| b (Å) | 8.847(2) |

| c (Å) | 16.191(3) |

| α (°) | 90 |

| β (°) | 108.78(3) |

| γ (°) | 90 |

| Volume (ų) | 2083.5(8) |

| Z | 4 |

Data sourced from a 2023 study on the synthesis and characterization of FOMMP.

In the crystalline state, the molecule of FOMMP adopts a non-planar conformation. The fluorophenyl ring at the N2 position is significantly twisted relative to the central pyridazinone ring, exhibiting a dihedral angle of 87.0(2)°. Similarly, the methylbenzyl group at the C5 position is also twisted with respect to the pyridazinone ring, with a dihedral angle of 89.8(2)°. This twisted conformation is a key structural feature of this derivative.

The crystal packing of FOMMP is stabilized by intermolecular hydrogen bonds. Specifically, C10–H10···O2 and C13–H13B···F1 interactions are observed. The C13–H13B···F1 hydrogen bonds link molecules into inversion dimers. These non-covalent interactions play a crucial role in the formation and stability of the crystal lattice.

The detailed structural information obtained from the X-ray crystallographic analysis of FOMMP provides a solid foundation for understanding the structure-property relationships in this series of pyridazinone derivatives. It confirms the successful synthesis of the target molecule and reveals the intricate details of its three-dimensional architecture.

Pharmacological and Biological Activities of Pyridazinone Derivatives

Broad Spectrum of Biological Activities Associated with Pyridazinones

The pyridazinone nucleus is a versatile scaffold that has attracted significant interest in medicinal chemistry due to its wide range of pharmacological properties. Derivatives of this heterocyclic system have been reported to exhibit a diverse array of biological activities, including but not limited to anti-inflammatory, analgesic, antimicrobial, anticancer, and cardiovascular effects. The chemical adaptability of the pyridazinone ring allows for the synthesis of a multitude of derivatives, making it a privileged structure in the quest for new therapeutic agents. These compounds are recognized for their ability to interact with various biological targets, which underscores their importance in drug discovery and development.

Anti-inflammatory and Analgesic Properties

Pyridazinone derivatives are a well-established class of compounds possessing significant anti-inflammatory and analgesic activities. The pyridazin-3(2H)-one scaffold is considered an attractive starting point for designing new drugs to combat pain and inflammation. Various derivatives have been synthesized and evaluated, demonstrating the potential of this chemical class to yield effective therapeutic agents.

A key mechanism behind the anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which exist in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is inducible and is upregulated during inflammatory processes.

Several studies have focused on pyridazine-based derivatives as potential COX-2 inhibitors. The development of selective COX-2 inhibitors is a major goal in medicinal chemistry to reduce the gastrointestinal side effects associated with non-selective NSAIDs. For instance, certain pyridazine-based thiazole (B1198619) and 4-thiazolidinone (B1220212) derivatives have been identified as potent and selective COX-2 inhibitors. The inhibitory activity is often influenced by the specific substituents on the pyridazinone core, which can interact with key amino acid residues like Ser-530 and Tyr-385 within the COX active site.

However, specific studies detailing the in vitro COX-1 and COX-2 inhibitory activity of 5-Amino-2-phenylpyridazin-3(2H)-one are not readily found in the reviewed literature.

The anti-inflammatory and analgesic potential of new compounds is frequently assessed using established in vivo animal models. Common models for inflammation include carrageenan-induced paw edema in rats, where the reduction in paw swelling indicates anti-inflammatory activity. For analgesia, methods such as the acetic acid-induced writhing test and the hot plate test are employed to evaluate a compound's ability to reduce pain responses. The writhing test assesses peripheral analgesic effects, often linked to the inhibition of prostaglandin (B15479496) synthesis, while the hot plate test measures central analgesic activity.

While numerous pyridazinone derivatives have been successfully evaluated in these models, specific in vivo data for the anti-inflammatory and analgesic effects of This compound is not detailed in the available research.

Antimicrobial Activity

The pyridazinone scaffold is also recognized for its potential in developing new antimicrobial agents to combat bacterial and fungal infections. The emergence of drug-resistant pathogens necessitates the discovery of novel chemical entities, and pyridazinone derivatives have shown promise in this area.

Various synthesized pyridazinone compounds have been tested against a range of Gram-positive and Gram-negative bacteria, including clinically significant species like Staphylococcus aureus and Pseudomonas aeruginosa. For example, a series of novel pyridazinone derivatives showed significant activity against methicillin-resistant S. aureus (MRSA) and P. aeruginosa. In another study, certain diarylurea derivatives based on a pyridazinone scaffold demonstrated potent antibacterial activity against S. aureus, with Minimum Inhibitory Concentrations (MIC) as low as 16 μg/mL.

Despite the general antibacterial potential of this class of compounds, specific data on the antibacterial efficacy of This compound against S. aureus and P. aeruginosa is not specified in the surveyed literature.

Pyridazinone derivatives have also been investigated for their antifungal capabilities. Studies have reported the activity of these compounds against various fungal strains, such as Aspergillus niger, Candida albicans, and different Fusarium species. For instance, oxidative reactions of o-nitrophenylthio substituted 2-phenyl-3(2H)-pyridazinones yielded compounds with strong activities against Trichophyton species. Another study found that certain derivatives of 5-chloro-6-phenylpyridazin-3(2H)-one displayed good antifungal activity against G. zeae, F. oxysporum, and C. mandshurica.

While the broader family of pyridazinones shows promise, specific research detailing the antifungal properties of This compound is not available in the reviewed scientific reports.

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel antitubercular agents. Pyridazine (B1198779) and its derivatives have been identified as a promising class of compounds in this regard. neuroquantology.com The inclusion of a pyridazine moiety in a molecule has been shown to significantly inhibit Mtb. neuroquantology.com

Research into novel nitrogen heterocycles for anti-TB activity has led to the synthesis of various pyridazinone derivatives. neuroquantology.com While specific studies on this compound are not extensively detailed in the provided results, broader research supports the potential of the pyridazinone core. For instance, a series of novel pyridazine derivatives were synthesized and evaluated for their in vitro antituberculosis activity, with three compounds showing moderate activity against Mycobacterium tuberculosis. nih.gov Another study focused on N1-substituted-diphenyl ether-bis-pyridazine compounds, which combine two pyridazine scaffolds with other pharmacophoric units, demonstrating the contribution of the pyridazine moiety to anti-TB activity. neuroquantology.com Furthermore, studies on 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol and its derivatives have shown promising activity against both H37Rv and multi-drug-resistant (MDR) strains of Mtb, highlighting the potential of related heterocyclic structures. mdpi.com The search for new therapeutic options has also led to the investigation of N-substituted amino acid hydrazides, which showed activity against wild-type, isoniazid-resistant, and rifampicin-resistant strains of Mtb. mdpi.com

These findings collectively suggest that the pyridazinone scaffold is a viable candidate for further development in the creation of new antitubercular drugs. neuroquantology.com

Anticancer and Cytotoxic Effects

Pyridazinone derivatives have demonstrated significant potential as anticancer agents. Compounds such as zardaverine, bemoradan, and pimobendan (B44444) are examples of biologically active pyridazinones. nih.gov The core structure is a key pharmacophore that has been explored for its cytostatic and anticancer activities against various cancer cell lines. nih.govnih.gov

Evaluation against Various Human Cancer Cell Lines

The anticancer potential of pyridazinone derivatives has been evaluated against a range of human cancer cell lines. Novel 3(2H)-pyridazinone derivatives were synthesized and tested for their anti-proliferative effects against human colon carcinoma HCT116 cells, with some compounds showing promising activity. nih.gov In another study, fluorinated Schiff bases derived from 2-aminophenylhydrazines were tested on the A549 non-small cell lung cancer (NSCLC) cell line. nih.gov One compound, in particular, exhibited a potent cytotoxic effect with an IC50 value of 0.64 μM, inducing cell death via apoptosis. nih.gov

Similarly, a series of 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones, which share structural similarities, were screened for anticancer activity. A lead compound, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one, was identified as effectively preventing tumor cell growth with good selectivity. univ.kiev.ua Furthermore, newly synthesized 5-amino neuroquantology.comnih.govnih.govtriazole derivatives were evaluated against liver cancer (HepG2) and breast cancer (MCF-7) cell lines, with several compounds demonstrating promising anticancer activity. researchgate.net Research on 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives also identified compounds with excellent activity against MCF-7 and SK-MEL-28 cancer cell lines, with IC50 values ranging from 1 to 10 μM. nih.gov

The table below summarizes the cytotoxic activity of selected pyridazinone and related heterocyclic derivatives against various cancer cell lines.

| Compound Type | Cell Line | Activity | Reference |

| Fluorinated Schiff Base (Compound 6) | A549 (Lung) | IC50: 0.64 μM | nih.gov |

| 2-phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine (4e, 4f) | MCF-7 (Breast) | IC50: 1-10 μM | nih.gov |

| 2-phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine (4e, 4f) | SK-MEL-28 (Melanoma) | IC50: 1-10 μM | nih.gov |

| 5-amino neuroquantology.comnih.govnih.govtriazole derivatives (4, 7, 15, 17, 28, 34, 47) | HepG2 (Liver) | IC50: 17.69-25.4 μM/L | researchgate.net |

| 5-amino neuroquantology.comnih.govnih.govtriazole derivatives (7, 14a, 17, 28, 34) | MCF-7 (Breast) | IC50: 17.69-27.09 μM/L | researchgate.net |

| 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one (12) | Various (NCI-60) | lg GI50: -5.18 (average) | univ.kiev.ua |

Anticonvulsant Activity

The central nervous system is another area where pyridazinone derivatives have shown potential. neuroquantology.com Research has been conducted on various heterocyclic compounds to evaluate their effectiveness in controlling seizures. nih.govdrugbank.com

Studies on 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones, which feature a pyridyl ring system, involved evaluation through subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) induced seizure tests. nih.gov The results indicated that these compounds were generally more active than valproic acid in the scPTZ screen and more active than clonazepam or valproic acid in the MES screen. nih.gov Structure-activity relationship studies revealed that substitutions on the phenyl ring and the nitrogen atom of the diazepine (B8756704) ring were key determinants of anticonvulsant activity. nih.gov

Cardiovascular System Modulation

The pyridazine heterocyclic moiety is present in a significant number of pharmacologically active compounds that affect the cardiovascular system. nih.gov These compounds have been studied for their hypotensive and vasodilatory effects. nih.gov

Antihypertensive Properties

Certain pyridazinone derivatives have been reported to possess potent antihypertensive activity. For example, 6-phenyl-2-(morpholin-4-ylmethyl)-4,5-dihydropyridazin-3(2H)-one was found to exhibit more potent antihypertensive effects than the established drug hydralazine. nih.gov The vasodilatory action of these compounds is a key mechanism behind their blood pressure-lowering effects. nih.gov Hydralazine itself, a benzopyridazine derivative, acts as a direct arteriole vasodilator. nih.gov The ongoing research into new pyridazinone-based compounds aims to discover alternatives with improved efficacy and side-effect profiles for treating hypertension. nih.gov

Cardiotonic Agents

Cardiotonic agents are drugs that increase the force of heart muscle contraction and are used to treat heart failure. drugbank.com A notable pyridazinone derivative, 6-[4-(4'-pyridyl)aminophenyl]-4,5-dihydro-3(2H)-pyridazinone hydrochloride (MCI-154), has been identified as a novel and potent cardiotonic agent. nih.gov

In preclinical studies, MCI-154 produced dose-dependent increases in cardiac contractility (dP/dtmax) and cardiac output, along with a decrease in arterial blood pressure, indicating both positive inotropic and vasodilator properties. nih.gov Its cardiotonic effect was found to be more potent than that of amrinone (B1666026) and milrinone. nih.gov The potent cardiotonic and vasodilator activities of MCI-154 suggest that pyridazinone-based compounds could be highly effective for the treatment of heart failure. nih.gov

Platelet Aggregation Inhibition

Pyridazinone derivatives have been identified as potent inhibitors of platelet aggregation. A series of 6-phenyl-3(2H)-pyridazinones with different substituents at the 5-position were synthesized and evaluated for their potential as antiplatelet agents. nih.gov The studies revealed that the nature of the substituent at position 5 significantly influences the inhibitory effect on platelet aggregation. nih.gov This highlights that modifications to the chemical group at this position can alter both the potency and the mechanism of action of these compounds. nih.gov

Further research into 4,5-functionalized-2-methyl-6-(substituted phenyl)-3(2H)-pyridazinones demonstrated that these compounds exhibited significant platelet aggregation inhibitory activity in human platelet-rich plasma. nih.gov Notably, certain compounds in this series displayed IC₅₀ values in the submicromolar range, indicating high potency. nih.gov The antiplatelet action of some compounds is thought to be mediated through the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. mdpi.com

| Compound Class | Key Findings | Reference |

| 6-phenyl-3(2H)-pyridazinones | Substituents at the 5-position are critical for activity, influencing both potency and mechanism of action. | nih.gov |

| 4,5-functionalized-2-methyl-6-(substituted phenyl)-3(2H)-pyridazinones | Generally displayed significantly higher activity, with some compounds having IC₅₀ values in the submicromolar range. | nih.gov |

| Pyrrolidinoindoline alkaloids | Inhibited platelet aggregation and thrombus formation by inhibiting the PI3K/Akt pathway. | mdpi.com |

Antidiabetic Activity

The therapeutic potential of pyridazinone derivatives extends to metabolic diseases like diabetes. The inhibition of Fatty Acid Binding Protein 4 (FABP4) is a key strategy, as knockout animal models of FABP4 have shown protective effects against the development of insulin (B600854) resistance. nih.govmdpi.comsemanticscholar.org The 4-amino-pyridazin-3(2H)-one scaffold has been explored for developing FABP4 inhibitors, which are linked to antidiabetic effects. nih.govuel.ac.uk

The mechanism of antidiabetic action for related heterocyclic compounds often involves the inhibition of carbohydrate-hydrolyzing enzymes. Pancreatic α-amylase and α-glucosidase are responsible for breaking down complex carbohydrates into glucose. nih.gov Upregulation of these enzymes is linked to postprandial hyperglycemia, a key factor in diabetes mellitus. nih.gov Studies on related compounds, such as 1,3,5-trisubstituted-2-thioxoimidazolidin-4-ones, have shown considerable inhibitory activity against both α-amylase and α-glucosidase. nih.gov Another compound, 2-(4-[(2-hydroxybenzyl) amino]-phenyl amino-methyl)-phenol (HBPMP), demonstrated significant antihyperglycemic and antihyperlipidemic activities in diabetic rat models. nih.gov

Anti-HIV/Antiviral Activity

Derivatives of pyridazinone and similar heterocyclic structures have been investigated for their antiviral properties, including activity against the Human Immunodeficiency Virus (HIV). A typical anti-HIV regimen involves a combination of at least three medications from a minimum of two drug classes to suppress the virus. nih.gov

Research into novel phenylalanine-containing peptidomimetics based on the Ugi four-component reaction has identified compounds with significant activity against HIV-1 and HIV-2. nih.gov For one series of compounds, the anti-HIV-1 activity ranged from an EC₅₀ of 2.53 μM to 30.29 μM. nih.gov One specific compound, I-14, showed potent anti-HIV-2 activity with an EC₅₀ of 2.30 μM, which was comparable to the reference drug PF-74 and better than the approved drug nevirapine. nih.gov

Beyond HIV, other related compounds have shown broader antiviral potential. For instance, a series of 5-amino-N-phenylpyrazine-2-carboxamides demonstrated moderate antiviral activity against influenza A viruses. nih.gov Additionally, 5-aminolevulinic acid (5-ALA), when combined with sodium ferrous citrate (B86180) (SFC), has shown in vitro antiviral effects against multiple variants of SARS-CoV-2, including the Wuhan, Alpha, and Delta strains. nih.gov

| Compound/Series | Virus Target | Activity (EC₅₀/IC₅₀) | Reference |

| Phenylalanine-containing peptidomimetics (I-14) | HIV-2 | EC₅₀ = 2.30 ± 0.11 μM | nih.gov |

| Phenylalanine-containing peptidomimetics (I-11) | HIV-1 | EC₅₀ = 3.08 ± 0.15 μM | nih.gov |

| 5-amino-N-phenylpyrazine-2-carboxamides | Influenza A | Moderate activity in the tens of μM range | nih.gov |

| 5-aminolevulinic acid (5-ALA) with SFC | SARS-CoV-2 (Wuhan) | IC₅₀ = 235 µM | nih.gov |

| 5-aminolevulinic acid (5-ALA) with SFC | SARS-CoV-2 (Alpha) | IC₅₀ = 173 µM | nih.gov |

| 5-aminolevulinic acid (5-ALA) with SFC | SARS-CoV-2 (Delta) | IC₅₀ = 397 µM | nih.gov |

Fatty Acid Binding Protein (FABP4) Inhibition

Fatty Acid Binding Protein 4 (FABP4), also known as aP2, is primarily expressed in adipocytes and plays a crucial role in the trafficking of fatty acids. mdpi.comsciforum.net Its inhibition is a promising therapeutic strategy for metabolic diseases and cancer. nih.govsemanticscholar.orgresearchgate.net The pyridazinone scaffold has been successfully utilized to develop potent FABP4 inhibitors. nih.govsciforum.net

Through computational design and chemical synthesis, 4-amino and 4-ureido pyridazin-3(2H)-one derivatives were identified as a novel class of FABP4 inhibitors. nih.govresearchgate.net Screening of these compounds led to the identification of molecules with inhibitory activity in the low micromolar range. sciforum.netresearchgate.net Further optimization of the 4-amino-pyridazin-3(2H)-one scaffold yielded even more potent inhibitors. uel.ac.uknih.gov For example, compound 14e was identified as a highly potent analog with an IC₅₀ value of 1.57 μM. uel.ac.uknih.gov

| Compound Series | Target | Key Findings | Reference |

| 4-Amino and 4-ureido pyridazin-3(2H)-one | FABP4 | Identified as a new class of FABP4 inhibitors with IC₅₀ values ranging from 2.97 to 23.18 µM. | researchgate.net |

| Optimized 4-amino-pyridazin-3(2H)-one analogs | FABP4 | Led to the discovery of compound 14e with an IC₅₀ of 1.57 μM, showing increased potency over the initial series. | uel.ac.uknih.gov |

Mechanism of Action Studies

Understanding the mechanism of action is critical for drug development. Studies on pyridazinone derivatives have focused on identifying their molecular targets and the signaling pathways they modulate.

Identification of Specific Biological Targets

The diverse biological activities of pyridazinone derivatives are a result of their interaction with various specific biological targets.

Fatty Acid Binding Protein 4 (FABP4): For antidiabetic and anti-cancer applications, FABP4 is a key target. nih.govsemanticscholar.org These inhibitors bind within the protein's hydrophobic cavity. uel.ac.uk

Phosphodiesterase (PDE): The antiplatelet activity of some 6-phenyl-3(2H)-pyridazinones is attributed to the inhibition of phosphodiesterases, particularly PDE3. nih.govresearchgate.net

Phosphoinositide phospholipase C (PI-PLC): Related thieno[2,3-b]pyridine (B153569) compounds are thought to exert their anti-proliferative effects by inhibiting PI-PLC, which disrupts phospholipid metabolism. mdpi.com

HIV-1 Capsid (CA): Certain peptidomimetic compounds have been identified as HIV-1 CA modulators. nih.gov Surface plasmon resonance (SPR) binding assays confirmed their direct interaction with the viral capsid protein. nih.gov

Receptor Binding and Signaling Pathway Modulation

Once bound to their targets, these compounds modulate specific cellular signaling pathways.

FABP4 Inhibition: Ligands that bind to FABP4 displace fatty acids from the binding pocket, forming hydrogen bonds with various amino acid residues, sometimes mediated by water molecules. uel.ac.uk This disrupts fatty acid trafficking and signaling, which can affect metabolic and oncogenic pathways. nih.govsemanticscholar.org

Calcium Signaling: The vasodilatory action of some pyridazinone derivatives, like hydralazine, is proposed to involve the inhibition of inositol (B14025) triphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in smooth muscle cells. nih.gov This leads to reduced vascular resistance.

HIV Capsid Modulation: Molecular dynamics simulations have shown that anti-HIV compounds can bind at the interface between the N-terminal domain (NTD) and C-terminal domain (CTD) of the CA hexamer. nih.gov This binding event interferes with the proper assembly or disassembly of the viral capsid, a critical step in the HIV life cycle. nih.govnih.gov

PI3K/Akt Pathway: Some pyridazinone analogs inhibit platelet aggregation by blocking the PI3K/Akt signaling pathway, which is crucial for thrombus formation. mdpi.com

Enzyme Inhibition Kinetics and Selectivity

While direct and extensive research on the enzyme inhibition kinetics and selectivity of this compound is not widely available in the public domain, the broader class of pyridazinone derivatives has been the subject of numerous studies. These investigations reveal a diverse range of enzyme inhibitory activities, highlighting the potential of the pyridazinone scaffold in medicinal chemistry. The following sections detail the enzyme inhibition profiles of various pyridazinone derivatives, offering insights into the potential activities of related compounds.

Inhibition of Monoamine Oxidase (MAO)

Certain pyridazinone derivatives have been identified as inhibitors of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. Studies have demonstrated that some of these compounds exhibit selectivity for the MAO-B isoform, which is a target for the management of neurodegenerative diseases.

For instance, a series of sixteen pyridazinone derivatives was synthesized and evaluated for their inhibitory action against both MAO-A and MAO-B. mdpi.com The majority of these compounds displayed potent and highly selective inhibition of MAO-B. mdpi.com Notably, compound TR16 emerged as the most potent inhibitor of MAO-B with a half-maximal inhibitory concentration (IC50) value of 0.17 μM. mdpi.com Kinetic analyses revealed that some of these derivatives, such as TR2 and TR16, are competitive and reversible inhibitors of MAO-B, with Ki values of 0.230 ± 0.004 and 0.149 ± 0.016 µM, respectively. mdpi.com The selectivity index (SI), a ratio of the IC50 for MAO-A to that of MAO-B, indicated high selectivity for MAO-B for several compounds. mdpi.com

Another study on pyridazinone-substituted benzenesulfonamides showed that while none of the compounds inhibited MAO-A, two compounds demonstrated appreciable inhibition of MAO-B with IC50 values of 2.90 and 4.36 μM. benthamdirect.com Similarly, a series of pyridazinobenzylpiperidine derivatives were found to be more potent inhibitors of MAO-B than MAO-A. mdpi.com Compound S5 from this series was the most potent MAO-B inhibitor with an IC50 of 0.203 μM and a selectivity index of 19.04 for MAO-B over MAO-A. mdpi.comresearchgate.net Kinetic studies confirmed that compound S5 is a competitive and reversible inhibitor of MAO-B with a Ki value of 0.155 ± 0.050 μM. mdpi.comresearchgate.net

Table 1: MAO-B Inhibition by Selected Pyridazinone Derivatives

| Compound | IC50 (μM) for MAO-B | Ki (μM) for MAO-B | Selectivity Index (SI) for MAO-B vs MAO-A | Inhibition Type | Reference |

|---|---|---|---|---|---|

| TR16 | 0.17 | 0.149 ± 0.016 | >235.29 | Competitive, Reversible | mdpi.com |

| TR2 | 0.27 | 0.230 ± 0.004 | 84.96 | Competitive, Reversible | mdpi.com |

| Compound 10 | 2.90 | Not Reported | Selective for MAO-B | Not Reported | benthamdirect.com |

| Compound 18 | 4.36 | Not Reported | Selective for MAO-B | Not Reported | benthamdirect.com |

| S5 | 0.203 | 0.155 ± 0.050 | 19.04 | Competitive, Reversible | mdpi.comresearchgate.net |

Inhibition of Cyclooxygenase (COX)

The pyridazinone nucleus is a well-established scaffold for the development of selective cyclooxygenase-2 (COX-2) inhibitors, which are a cornerstone in the treatment of inflammation and pain. cu.edu.egnih.govnih.gov The selective inhibition of COX-2 over COX-1 is a key therapeutic goal to minimize gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). cu.edu.egnih.gov

Numerous studies have reported the synthesis of pyridazinone derivatives with potent and selective COX-2 inhibitory activity. For example, a series of new pyridazinone and pyridazinthione derivatives demonstrated highly potent COX-2 inhibition with IC50 values in the nanomolar range. cu.edu.eg Compound 3g from this series exhibited an IC50 of 43.84 nM for COX-2 and a selectivity index of 11.51, which is comparable to the selective COX-2 inhibitor celecoxib. cu.edu.eg The substitution pattern on the phenyl ring at the 6-position of the pyridazinone core was found to be a critical determinant of both potency and selectivity. cu.edu.eg

Table 2: COX-2 Inhibition by Selected Pyridazinone Derivatives

| Compound | IC50 (nM) for COX-2 | IC50 (nM) for COX-1 | Selectivity Index (SI) (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Compound 3g | 43.84 | 504.6 | 11.51 | cu.edu.eg |

| Compound 3d | 67.23 | Not Reported | Not Reported | cu.edu.eg |

| Compound 6a | 53.01 | Not Reported | Not Reported | cu.edu.eg |

| Celecoxib (Reference) | 73.53 | 868.1 | 11.78 | cu.edu.eg |

| Indomethacin (Reference) | 739.2 | 45.1 | 0.06 | cu.edu.eg |

Inhibition of Other Enzymes

The versatility of the pyridazinone scaffold extends to the inhibition of other enzymes as well. For instance, certain derivatives have been investigated as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease. nih.gov One study reported a series of 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(nonsubstituted/4-substituted benzenesulfonohydrazide) derivatives that showed moderate inhibition of both AChE and BChE, with a better activity profile against BChE. nih.govresearchgate.net

Furthermore, some pyridazinone derivatives have been explored as inhibitors of phosphodiesterase 4 (PDE4), a target for anti-inflammatory therapies in respiratory diseases. nih.gov A study on pyridazinone derivatives bearing an indole (B1671886) moiety identified compounds with promising and selective inhibitory activity against the PDE4B isoenzyme. nih.gov

The lipoxygenase (LOX) pathway is another area where pyridazinone-related structures have shown inhibitory potential, which is relevant for inflammatory conditions. nih.gov

Structure Activity Relationship Sar Studies

Elucidation of Pharmacophoric Requirements

The pyridazin-3(2H)-one nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry due to its capacity to serve as a core structure for a wide array of biologically active compounds. nih.gov The key to its versatility lies in its inherent structural features. The presence of nitrogen atoms and a keto group allows for critical hydrogen bond interactions with biological targets, which can significantly contribute to the pharmacological properties of molecules incorporating this ring system. nih.gov

For derivatives of 6-aryl-3(2H)-pyridazinone, specific structural elements have been identified as essential for their activity. The nature of the substituent at the C-5 position, in particular, has been shown to be a critical determinant for certain biological activities, such as the inhibition of platelet aggregation. nih.gov Research has demonstrated that the oxidation state of the functional group at this position directly influences inhibitory potency. nih.gov A clear trend in activity has been observed, with the order of inhibitory concentration (IC50) values being: R-OH < R-CHO << R-COOH. nih.gov This indicates that a hydroxyl group at the C-5 position is more favorable for this specific activity than an aldehyde, and both are significantly more potent than a carboxylic acid.

In silico repurposing studies using pharmacophore-based screening have also been employed to identify potential new targets for pyridazinone-based molecules, underscoring the value of this scaffold in drug discovery. nih.gov These computational methods help to define the spatial arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for binding to specific biological targets. nih.gov

Impact of Substituents at N-2, C-4, C-5, and C-6 Positions on Activity

N-2 Position: The substituent at the N-2 position, typically an aryl group in this class of compounds, plays a significant role in anchoring the molecule within the binding site of its biological target. The electronic properties and steric bulk of this group are critical. For instance, in a series of 2-substituted 4,5-functionalized 6-phenyl-3(2H)-pyridazinones, the nature of the N-2 substituent was found to influence analgesic activity.

C-4 and C-5 Positions: The substituents at the C-4 and C-5 positions are crucial for modulating activity and selectivity. Dihalo-substitutions at the 4 and 5 positions of 2-substituted-3(2H)-pyridazinones have been shown to yield compounds with good analgesic activity. In other series, vicinally disubstituted pyridazinones have been developed as selective COX-2 inhibitors. For example, the compound ABT-963, which is 2-(3,4-Difluoro-phenyl)-4-(3-hydroxy-3-methyl-butoxy)-5-(4-methanesulfonyl-phenyl)-2H-pyridazin-3-one, demonstrates high selectivity for COX-2 over COX-1, a property attributed to the specific substituents at the N-2, C-4, and C-5 positions.

A series of 4-amino-pyridazinones substituted at the N-2 position with arylpiperazinylalkyl groups exhibited significant antinociceptive effects. This highlights the importance of the amino group, likely at the C-4 or C-5 position, in combination with a suitable side chain at the N-2 position for achieving this activity.

C-6 Position: The substituent at the C-6 position often has a profound impact on the compound's biological effects. Studies on 6-aryl-3(2H)-pyridazinones have been extensive. For example, 6-(4-Methanesulfonamidophenyl)-2-phenyl-4,5-dihydropyridazin-3(2H)-one was identified as having significant inodilatory properties. The nature of the aryl group at C-6 is a key determinant of activity. In one study, a 5-methyl-6-p-cyanophenyl-4,5-dihydro-3(2H)-pyridazinone displayed antihypertensive activity, but the corresponding 7-cyano derivative of a related indenopyridazinone structure was devoid of this activity, instead showing anti-inflammatory properties. This illustrates how even subtle changes to the substitution pattern on the C-6 aryl ring can switch the biological activity profile.

The following table summarizes the impact of various substituents on the activity of pyridazinone derivatives based on published research findings.

| Position | Substituent | Resulting Activity/Property |

| N-2 | Arylpiperazinylalkyl groups | Antinociceptive effect in 4-amino-pyridazinones |

| N-2 | 3,4-Difluoro-phenyl | Part of the selective COX-2 inhibitor ABT-963 |

| C-4/C-5 | Dihalo | Good analgesic activity |

| C-4 | 4-(3-hydroxy-3-methyl-butoxy) | Part of the selective COX-2 inhibitor ABT-963 |

| C-5 | 4-methanesulfonyl-phenyl | Part of the selective COX-2 inhibitor ABT-963 |

| C-6 | p-cyanophenyl | Antihypertensive activity in a 5-methyl-4,5-dihydro-3(2H)-pyridazinone |

| C-6 | 4-Methanesulfonamidophenyl | Inodilatory properties in a 2-phenyl-4,5-dihydropyridazin-3(2H)-one |

Optimization of Potency and Selectivity through Structural Modifications

The journey from a promising lead compound to a viable drug candidate often involves extensive structural modifications aimed at optimizing both potency and selectivity. For derivatives of 5-Amino-2-phenylpyridazin-3(2H)-one, medicinal chemists have employed various strategies to fine-tune the molecule's interaction with its biological target while minimizing off-target effects.

One key area of optimization has been the exploration of the chemical space around the pyridazinone core. For instance, in the development of histamine (B1213489) H3 receptor inverse agonists, optimization of substituents at what corresponds to the C-2 and C-6 positions of the pyridazinone ring was crucial. This led to the identification of compounds with significantly improved potency and selectivity. This process often involves the synthesis and testing of a large library of analogs to identify the most favorable substitutions.

Another successful approach involves the introduction of conformational constraints. By locking the molecule into a more rigid structure, it is often possible to enhance its binding affinity for the target receptor and improve selectivity. This can be achieved by incorporating the pyridazinone core into a larger, fused ring system.

Furthermore, the strategic introduction of specific functional groups can be used to exploit unique interactions within the target's binding pocket. For example, in the design of A1 adenosine (B11128) receptor (A1AR) antagonists based on a 2-amino-4,6-diarylpyrimidine scaffold, the introduction of a methyl group at the exocyclic amino group was found to be a prominent feature for achieving high A1AR selectivity. acs.org While a different heterocyclic core, this principle of fine-tuning selectivity through small alkyl substitutions on amino groups is directly applicable to the this compound scaffold.

The optimization process is often guided by computational modeling, which can predict how different structural modifications will affect binding affinity and selectivity. This allows for a more rational design of new analogs, saving time and resources in the drug discovery process. The ultimate goal is to identify a compound with a high affinity for the desired target and minimal interaction with other related proteins, thereby maximizing therapeutic efficacy while reducing the potential for side effects.

The following table provides examples of structural modifications and their impact on potency and selectivity for related heterocyclic compounds.

| Scaffold | Structural Modification | Effect |

| 5-pyridazin-3-one | Optimization of substituents at R-2 and R-6 positions | Led to potent and selective histamine H3 receptor antagonists. nih.govnih.gov |

| 2-Amino-4,6-diarylpyrimidine | Introduction of a methyl group at the exocyclic amino group | Prominent role in high A1AR selectivity. acs.org |

| Pyrrolo[3,4-b]pyridin-5-one | Conformationally constrained peptidomimetics | Wide range of biological activities. |

Ligand Growing and Scaffold Hopping Approaches in Design

In the quest for novel and improved therapeutic agents, medicinal chemists often employ advanced design strategies such as ligand growing and scaffold hopping. These techniques are particularly useful for exploring new chemical space and overcoming limitations of existing lead compounds, such as poor pharmacokinetic properties or lack of novelty.

Ligand Growing: This strategy involves extending a known ligand to interact with adjacent, previously unoccupied pockets of the target protein's binding site. For a scaffold like this compound, this could involve designing derivatives where substituents on the phenyl ring or the pyridazinone core are elongated to form additional favorable interactions, such as hydrogen bonds or hydrophobic contacts. This approach can lead to a significant increase in binding affinity and selectivity.

Scaffold Hopping: This powerful strategy involves replacing the central core (scaffold) of a known active compound with a structurally different moiety while preserving the essential three-dimensional arrangement of the key pharmacophoric features. nih.govnih.gov The goal is to create a new chemotype with similar or improved biological activity but with a different intellectual property profile and potentially better drug-like properties. nih.govnih.gov For the pyridazinone core, a scaffold hopping approach might involve its replacement with another heterocyclic system that can maintain the crucial spatial orientation of the key substituents.

For example, a computational, computer-driven scaffold-hopping approach has been successfully used to generate new inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) by replacing a pyrrole (B145914) ring with various azoles in a pyrrolo[1,2-a]quinoxaline (B1220188) scaffold. sigmaaldrich.com This strategy led to the identification of new candidates with predicted and subsequently confirmed inhibitory activity. sigmaaldrich.com Similarly, the pyridazine (B1198779) moiety of the insecticide dimpropyridaz (B6598564) has been the subject of scaffold hopping studies, with replacements by other azines being investigated. unimore.it These examples demonstrate the feasibility of replacing a core heterocyclic structure while retaining or improving activity.

The development of 4,6-diaryl substituted pyrimidines and nih.govnih.govnih.govtriazolo[1,5-a]pyrimidines as anti-inflammatory agents also illustrates a form of scaffold hopping, where different heterocyclic cores are used to support diaryl pharmacophores. nih.gov These strategies are invaluable for expanding the chemical diversity of compounds targeting a specific biological pathway and for the development of new generations of therapeutic agents based on the foundational knowledge of scaffolds like this compound.

Computational Studies and Molecular Modeling

Quantum Chemical Calculations (e.g., DFT) for Electronic and Geometric Structures

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic and geometric properties of molecules like 5-Amino-2-phenylpyridazin-3(2H)-one. tandfonline.comnih.gov DFT methods are employed to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms by finding the minimum energy state. These calculations yield crucial electronic parameters that govern the molecule's reactivity and interaction potential. mdpi.comnih.gov

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. nih.govnih.gov

Furthermore, DFT calculations are used to generate Molecular Electrostatic Potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. youtube.com This information is vital for understanding non-covalent interactions, such as hydrogen bonding and electrostatic contacts, which are crucial for ligand-receptor binding.

Table 1: Representative Quantum Chemical Parameters Calculated for Pyridazinone Derivatives

| Parameter | Description | Typical Information Gained |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capacity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capacity. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution | Identifies sites for electrophilic and nucleophilic attack and potential hydrogen bonding. |

| Dipole Moment | Measure of the net molecular polarity | Influences solubility and binding interactions. |

This table is illustrative, based on typical DFT studies of heterocyclic compounds.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. For pyridazinone derivatives, docking studies are instrumental in identifying potential biological targets and understanding the structural basis of their activity. tandfonline.comacs.org The process involves placing the ligand (e.g., this compound) into the binding site of a target protein whose 3D structure has been determined experimentally (e.g., via X-ray crystallography) or modeled.

Algorithms then sample a vast number of possible conformations and orientations of the ligand within the binding pocket, scoring each pose based on a function that estimates the binding affinity. These scoring functions typically account for electrostatic interactions, van der Waals forces, and hydrogen bonds.

Studies on related pyridazinone compounds have used molecular docking to explore their potential as inhibitors of various enzymes, including Fatty Acid-Binding Protein 4 (FABP4) and Fibroblast Growth Factor Receptor 1 (FGFR1). tandfonline.comnih.gov These simulations can rationalize the observed biological activity and provide a foundation for designing new derivatives with improved potency and selectivity.

Prediction of Binding Modes and Affinities

A primary output of molecular docking is the prediction of the specific binding mode of a ligand. This includes the identification of key amino acid residues in the target's active site that interact with the ligand. These interactions can be visualized and analyzed in detail, revealing crucial hydrogen bonds, hydrophobic interactions, and other non-covalent contacts that stabilize the ligand-protein complex.

For instance, docking studies of 4-amino pyridazinone derivatives into the FABP4 binding pocket have shown that the compounds can engage in hydrogen bonding with key residues such as R126 and Y128, which are known to be important for binding natural ligands. nih.gov The phenyl group, a feature of this compound, often participates in hydrophobic interactions within a corresponding sub-pocket of the target protein.

The docking scores or calculated binding energies provide a quantitative estimate of the binding affinity. While these scores are approximations, they are highly useful for ranking a series of compounds and prioritizing them for synthesis and biological testing. A more negative binding energy or a higher docking score typically suggests a stronger, more favorable interaction. nih.gov

Table 2: Example of Predicted Interactions from Molecular Docking of a Pyridazinone Derivative

| Target Protein | Interacting Residue | Interaction Type | Predicted Binding Energy (kcal/mol) |

| FABP4 | Arg126 | Hydrogen Bond | -8.5 |

| FABP4 | Tyr128 | Hydrogen Bond | -8.5 |

| FABP4 | Phe57 | Hydrophobic (π-π) | -8.5 |

| FGFR1 | Glu531 | Hydrogen Bond | -9.2 |

| FGFR1 | Arg627 | Electrostatic | -9.2 |

This table presents hypothetical data based on published docking studies of similar compounds to illustrate the type of information obtained. tandfonline.comnih.gov

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time by solving Newton's equations of motion. tandfonline.com For a system containing a ligand like this compound bound to its target protein, an MD simulation can reveal the stability of the binding pose predicted by docking. nih.gov

These simulations provide valuable information on the conformational flexibility of both the ligand and the protein. They can show how the ligand adapts its shape within the binding site and how the protein itself may undergo conformational changes upon ligand binding. youtube.com Analysis of the MD trajectory allows for the calculation of binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which can offer a more accurate estimation of binding affinity than docking scores alone. tandfonline.comnih.gov Furthermore, MD simulations are crucial for assessing the stability of key interactions, such as hydrogen bonds, by monitoring their presence and geometry throughout the simulation period. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Analysis

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET prediction provides an early assessment of a molecule's likely behavior in the body. Various computational models and algorithms are used to predict properties based on the chemical structure of a compound like this compound.

These predictions include:

Absorption: Estimating properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2).

Distribution: Predicting the extent to which a compound will distribute into different tissues, including its ability to cross the blood-brain barrier (BBB). tandfonline.com

Metabolism: Forecasting the likelihood of the compound being metabolized by key enzyme systems, such as Cytochrome P450 (CYP) enzymes (e.g., CYP2D6 inhibition).

Excretion: Predicting the primary routes of elimination from the body.

Toxicity: Assessing the potential for various toxicities, such as hepatotoxicity or cardiotoxicity.

Table 3: Representative In Silico ADMET Predictions for a Pyridazinone-based Compound

| ADMET Property | Prediction Model/Descriptor | Predicted Outcome | Implication |

| Aqueous Solubility | - | Good | Favorable for absorption and formulation. |

| Human Intestinal Absorption (HIA) | - | High | Likely to be well-absorbed orally. |

| Blood-Brain Barrier (BBB) Penetration | BOILED-Egg Model | Low / Non-penetrant | May have reduced central nervous system side effects. tandfonline.com |

| CYP2D6 Inhibition | - | Non-inhibitor | Lower risk of drug-drug interactions. |

| Hepatotoxicity | - | Low probability | Reduced risk of liver damage. |

This table is a composite of typical ADMET predictions for drug-like molecules and is for illustrative purposes.

Q & A

Q. How can QSAR models be developed for pyridazinone derivatives to predict activity?

- Methodological Answer :

- Descriptor selection : Include steric (e.g., molar refractivity), electronic (e.g., Hammett σ), and topological (e.g., Kier shape indices) parameters.

- Validation : Apply leave-one-out cross-validation (Q² >0.6) and external test sets (R² >0.7) .

Data Contradiction Analysis

Q. How to address conflicting biological activity data across studies?

- Methodological Answer :

- Assay standardization : Adopt CLSI guidelines for antimicrobial testing to ensure reproducibility .

- Dose-response curves : Generate IC50/EC50 values in triplicate to quantify variability.

- Meta-analysis : Pool data from ≥5 independent studies to identify trends (e.g., p <0.05 via ANOVA) .

Q. What steps validate synthetic routes when intermediates fail characterization?

- Methodological Answer :

- Alternative pathways : Switch to Ullmann coupling or Suzuki-Miyaura reactions for challenging substitutions.

- In situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress.

- Degradation studies : Expose intermediates to light/heat to identify unstable functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.